2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2,5-dimethylphenylpiperazine with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are typically related to the modulation of neurotransmitter systems or the inhibition of specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]ethanone
- 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethanone
- 2-Chloro-1-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethanone
Uniqueness
2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. This positioning can result in different binding affinities and selectivities for molecular targets compared to similar compounds .
Biological Activity
The compound 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₄H₁₉ClN₂O
- CAS Number: 875164-40-2
Property | Value |
---|---|
Molecular Weight | 284.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the realm of neuropharmacology and oncology.
- Serotonin Receptor Modulation : Compounds with piperazine moieties are known to interact with serotonin receptors (5-HT receptors). Studies have shown that derivatives can act as agonists or antagonists, influencing mood and anxiety pathways .
- Anticancer Activity : Some piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antimicrobial Properties : Recent investigations suggest that certain derivatives exhibit selective activity against bacterial pathogens, particularly those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : Binding affinity studies indicate interactions with multiple receptor types, including dopamine and serotonin receptors, which may mediate its effects on mood and behavior.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability .
Study 1: Neuropharmacological Effects
A study conducted on a series of piperazine derivatives indicated that modifications at the phenyl ring significantly affected their binding affinity to serotonin receptors. The introduction of a 2,5-dimethyl group enhanced agonistic activity at the 5-HT_1A receptor, which is implicated in anxiety regulation .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of piperazine derivatives found that certain modifications led to significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell membrane integrity and inhibition of protein synthesis .
Properties
IUPAC Name |
2-chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBPWCXEWJXNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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